molecular formula C14H18N4 B2390732 4-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine CAS No. 2060063-52-5

4-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine

Cat. No. B2390732
CAS RN: 2060063-52-5
M. Wt: 242.326
InChI Key: CTKFHZUJRKIZNB-UHFFFAOYSA-N
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Description

“4-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine” is a chemical compound with the CAS Number: 2060063-52-5. Its IUPAC name is 7,7-dimethyl-1-(pyridin-4-yl)-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine . The compound has a molecular weight of 242.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N4/c1-14(2)7-13-11(8-16-10-14)9-17-18(13)12-3-5-15-6-4-12/h3-6,9,16H,7-8,10H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrazolo[3,4-c]pyridine derivatives and similar heterocyclic compounds has focused on developing novel synthetic methods and understanding their chemical properties. For example, studies have reported on the convenient synthesis of pyrazolinone and pyrazole derivatives, highlighting methodologies for constructing complex heterocyclic systems that may include the core structure of the compound of interest (Aly, Abdo, & El-Gharably, 2004). These synthetic approaches are vital for the development of new materials and biologically active molecules.

Theoretical Studies and Molecular Modeling

Theoretical studies and molecular modeling of pyranopyrazoles, a related class of compounds, have been performed to understand their electronic structures and potential reactivity (Al-Amiery et al., 2012). Such investigations are crucial for predicting the behavior of these compounds in various chemical reactions and for designing molecules with desired properties for specific applications.

Safety and Hazards

The compound should be handled with care. The safety information indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

7,7-dimethyl-1-pyridin-4-yl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-14(2)7-13-11(8-16-10-14)9-17-18(13)12-3-5-15-6-4-12/h3-6,9,16H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKFHZUJRKIZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=NN2C3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine

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